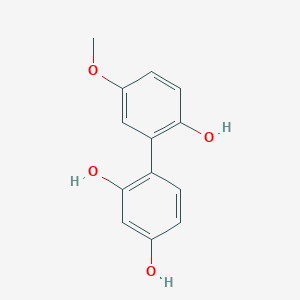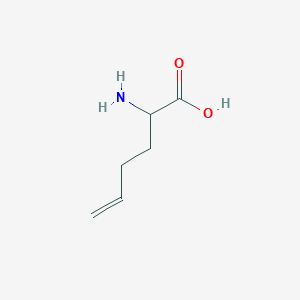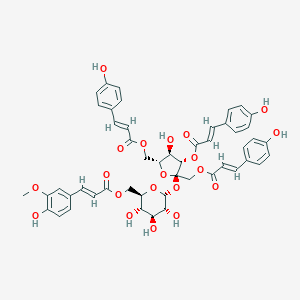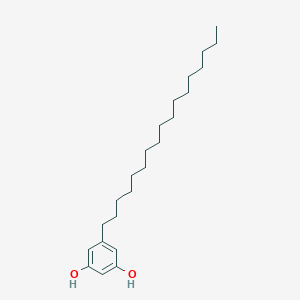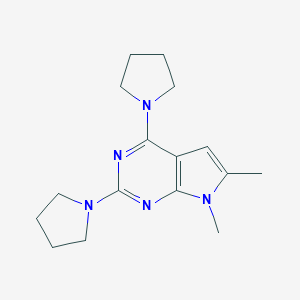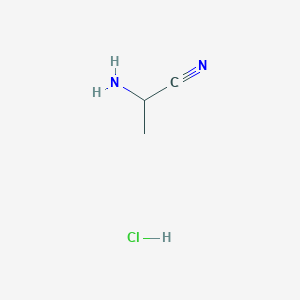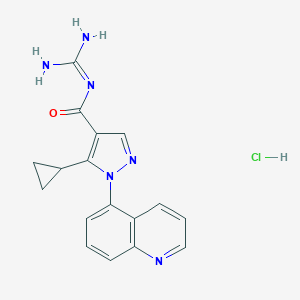
Zoniporidhydrochlorid
Übersicht
Beschreibung
Zoniporide hydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform-1 (NHE-1). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the management of cardiovascular diseases. The sodium-hydrogen exchanger plays a crucial role in regulating intracellular pH by extruding hydrogen ions in exchange for extracellular sodium ions. Zoniporide hydrochloride has shown promise in reducing infarct size and attenuating post-ischemic cardiac contractile dysfunction .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Zoniporide hydrochloride is a potent and selective inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1) . NHE-1 is a protein that plays a crucial role in regulating intracellular pH by controlling the exchange of sodium and hydrogen ions across cellular membranes .
Mode of Action
Zoniporide hydrochloride interacts with NHE-1 by inhibiting its function. It has been found to inhibit human NHE-1 with an IC50 of 14 nM, showing over 150-fold selectivity against other NHE isoforms . This inhibition results in the prevention of NHE-1-dependent swelling of human platelets .
Biochemical Pathways
The inhibition of NHE-1 by Zoniporide hydrochloride affects the intracellular pH homeostasis, which is crucial for many cellular processes . In the heart, for instance, intracellular acidification, which can be caused by the overactivation of NHE-1, is associated with conditions such as heart failure, maladaptive cardiac hypertrophy, and myocardial ischemia . By inhibiting NHE-1, Zoniporide hydrochloride can help prevent these conditions.
Pharmacokinetics
Zoniporide hydrochloride exhibits moderate plasma protein binding and has a half-life (t1/2) of 1.5 hours in monkeys . It also has one major active metabolite . In rats, the area under the curve (AUC) from zero to infinity (AUC0-∞) and t1/2 were found to be 0.07 μg h/mL and 0.5 hours, respectively .
Result of Action
The primary result of Zoniporide hydrochloride’s action is the reduction of infarct size in the heart. In studies conducted on rabbits, Zoniporide hydrochloride was found to elicit a significant dose-dependent reduction in infarct size . It also potently inhibits the swelling of human platelets, which is dependent on NHE-1 .
Action Environment
The action of Zoniporide hydrochloride can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the pH level of the environment, as NHE-1 is involved in pH regulation
Biochemische Analyse
Biochemical Properties
Zoniporide hydrochloride interacts with the NHE-1 enzyme, a type of sodium-hydrogen exchanger . It inhibits human NHE-1 with an IC50 of 14 nM, showing over 150-fold selectivity versus other NHE isoforms . It also potently inhibits ex vivo NHE-1-dependent swelling of human platelets .
Cellular Effects
Zoniporide hydrochloride’s inhibition of NHE-1 impacts various cellular processes. By inhibiting NHE-1, it can influence cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Zoniporide hydrochloride involves its binding to NHE-1, inhibiting its function . This inhibition can lead to changes in gene expression and cellular metabolism, as NHE-1 plays a crucial role in maintaining intracellular pH .
Dosage Effects in Animal Models
In animal models, the effects of Zoniporide hydrochloride vary with different dosages
Metabolic Pathways
Zoniporide hydrochloride is involved in the metabolic pathway of sodium-hydrogen exchange through its interaction with NHE-1
Transport and Distribution
The transport and distribution of Zoniporide hydrochloride within cells and tissues are likely related to its interaction with NHE-1
Subcellular Localization
The subcellular localization of Zoniporide hydrochloride and its effects on activity or function are likely related to its interaction with NHE-1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zoniporide hydrochloride involves several steps, starting with the preparation of the core pyrazole structure. The key intermediate, N-(aminoiminomethyl)-5-cyclopropyl-1-(5-quinolinyl)-1H-pyrazole-4-carboxamide, is synthesized through a series of reactions involving cyclization, acylation, and amidation. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
Industrial Production Methods: Industrial production of Zoniporide hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Zoniporide hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyrazole ring and the quinoline moiety. These reactions are typically facilitated by nucleophilic or electrophilic reagents under controlled conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of Zoniporide hydrochloride, which can be further explored for enhanced pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Cariporide: Another NHE-1 inhibitor with similar cardioprotective effects but differing in potency and selectivity.
Eniporide: Known for its use in reducing myocardial infarct size, though less potent compared to Zoniporide hydrochloride.
Rimeporide: Exhibits NHE-1 inhibition with applications in cardiovascular and renal diseases
Uniqueness of Zoniporide Hydrochloride: Zoniporide hydrochloride stands out due to its high selectivity and potency as an NHE-1 inhibitor. It has demonstrated superior efficacy in reducing infarct size and improving cardiac function compared to other similar compounds. Additionally, its favorable pharmacokinetic profile and minimal adverse effects make it a promising candidate for further clinical development .
Eigenschaften
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O.ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEXNYIOROVPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058520 | |
| Record name | Zoniporide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241800-97-5 | |
| Record name | Zoniporide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241800975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zoniporide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZONIPORIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2ZBB5T6KM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


